4-Chloro-6-(propan-2-yl)quinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and applications in medicinal chemistry, particularly as potential therapeutic agents against various diseases. The specific compound, 4-Chloro-6-(propan-2-yl)quinazoline, is characterized by a chloro substituent at the fourth position and an isopropyl group at the sixth position of the quinazoline ring.
This compound can be classified as a halogenated quinazoline derivative. Quinazolines themselves are classified as bicyclic compounds formed from two fused aromatic rings, specifically benzene and pyrimidine. The presence of halogens such as chlorine enhances the reactivity and biological activity of these compounds, making them significant in pharmaceutical research.
The synthesis of 4-Chloro-6-(propan-2-yl)quinazoline typically involves several key steps:
The synthesis can be optimized using microwave irradiation techniques to enhance reaction rates and yields. For instance, a typical reaction might involve refluxing the starting materials in a suitable solvent while monitoring progress via thin-layer chromatography (TLC) to ensure complete conversion .
The molecular structure of 4-Chloro-6-(propan-2-yl)quinazoline consists of a quinazoline core with specific substituents:
The molecular formula for this compound is , with a molecular weight of approximately 211.68 g/mol. The compound's structure can be represented in various forms, including its three-dimensional configuration, which influences its interaction with biological targets.
4-Chloro-6-(propan-2-yl)quinazoline can undergo various chemical transformations:
The reactivity of this compound is influenced by both electronic and steric factors due to the presence of halogen and alkyl groups, which can affect reaction pathways and product distributions.
The mechanism of action for compounds like 4-Chloro-6-(propan-2-yl)quinazoline typically involves interactions with specific biological targets, such as enzymes or receptors. For example, quinazolines are known inhibitors of various kinases involved in cancer signaling pathways.
Research indicates that quinazoline derivatives can act as ATP competitors or allosteric modulators, influencing cellular processes related to proliferation and apoptosis .
4-Chloro-6-(propan-2-yl)quinazoline has several notable applications in scientific research:
Quinazoline derivatives have evolved from simple synthetic curiosities to privileged scaffolds in modern drug discovery, with their journey beginning in 1869 when Peter Griess synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via the reaction of cyanogens with anthranilic acid [4] [10]. The structural identity of quinazoline (benzo[d]pyrimidine) was solidified in 1887 when Widdege proposed its systematic nomenclature, replacing earlier designations like "phenmiazine" or "benzyleneamidine" [6] [7]. The mid-20th century marked a pivotal shift as medicinal chemists recognized quinazoline’s pharmacological potential, leading to the commercialization of methaqualone (1951) as a sedative-hypnotic agent and prazosin (1970s) as an α-adrenergic blocker for hypertension [4] [8].
The 21st century witnessed an explosion in targeted therapies derived from quinazoline scaffolds, particularly in oncology. Gefitinib (2003) and erlotinib (2004) emerged as first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for non-small cell lung cancer, leveraging quinazoline’s capacity for ATP-competitive binding [7]. Subsequent innovations yielded afatinib (2013), an irreversible EGFR/HER2 inhibitor active against tyrosine kinases resistant to earlier quinazoline-based drugs [7]. Beyond oncology, quinazoline cores feature in afloqualone (muscle relaxant) and diproqualone (sedative-analgesic), underscoring their therapeutic versatility [3] [6]. Today, over 40,000 biologically active quinazoline compounds are documented, with more than 200 naturally occurring quinazoline alkaloids identified from plant and microbial sources [6] [10].
Table 3: Key Milestones in Quinazoline-Based Drug Development
Year | Milestone | Significance |
---|---|---|
1869 | Griess synthesizes 2-cyano-3,4-dihydro-4-oxoquinazoline | First recorded quinazoline derivative [10] |
1903 | Gabriel develops efficient quinazoline synthesis | Enabled systematic exploration of quinazoline chemistry [10] |
1951 | Methaqualone introduced as sedative | First major quinazoline-based pharmaceutical [4] |
1970s | Prazosin developed for hypertension | Demonstrated α-adrenergic blocking activity [8] |
2003 | FDA approves gefitinib for NSCLC | Validated quinazoline as scaffold for kinase inhibitors [7] |
2013 | Afatinib approved for EGFR-mutant NSCLC | Addressed resistance to first-gen quinazoline kinase inhibitors [7] |
4-Chloro-6-(propan-2-yl)quinazoline (C₁₁H₁₁ClN₂; MW 206.67 g/mol) exemplifies strategically functionalized quinazolines designed for targeted reactivity and bioactivity. Its molecular architecture comprises:
Table 1: Molecular Characteristics of 4-Chloro-6-(propan-2-yl)quinazoline
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₁ClN₂ | Confirmed via high-resolution mass spectrometry [1] |
SMILES | CC(C)C₁=CC₂=C(C=C₁)N=CN=C2Cl | Encodes atomic connectivity [1] |
InChIKey | SZIVOSQYCAPLTH-UHFFFAOYSA-N | Unique structural identifier [1] |
Predicted LogP | ~3.2 (Calculated) | Indicates moderate lipophilicity |
Collision Cross Section (Ų) | 141.9 ([M+H]⁺) | Informs mass spectrometry detection [1] |
The chlorine atom at C4 serves as a versatile synthetic handle. It undergoes facile displacement by nucleophiles (e.g., amines, alkoxides) to yield 4-substituted quinazolines, a strategy employed in anticancer agents like erlotinib [5] [10]. Concurrently, the isopropyl group at C6 provides steric bulk and hydrophobicity, influencing binding interactions in biological systems. This is evident in its collision cross-section values (141.9 Ų for [M+H]⁺), which correlate with molecular surface area and shape [1].
Table 2: Impact of C6 Substituents on Quinazoline Properties
C6 Substituent | Electron Effect | Steric Demand | Biological Influence |
---|---|---|---|
H | - | Low | Baseline activity |
Propan-2-yl | Weak donor | Moderate | Enhanced lipophilicity & target engagement [1] [5] |
OCH₃ | Strong donor | Low | Improved solubility |
Cl | Withdrawer | Low | Altered electronic distribution |
Synthetic access to this compound typically employs two key routes:
The molecule’s reactivity is further evidenced by its hydrolysis sensitivity. Under acidic or alkaline conditions, the C4-Cl bond cleaves to form 4-hydroxy-6-isopropylquinazoline, which tautomerizes to the more stable 4-oxo form [10]. This lability is harnessed in prodrug designs where in vivo displacement yields active metabolites.
Table 4: Adduct Formation Profiles in Mass Spectrometry
Adduct Type | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 207.06836 | 141.9 |
[M+Na]⁺ | 229.05030 | 152.3 |
[M-H]⁻ | 205.05380 | 143.8 |
[M+NH₄]⁺ | 224.09490 | 160.5 |
Interactive table available in digital formats; CCS = Collision Cross Section
The strategic placement of chlorine and isopropyl groups creates a bifunctional pharmacophore amenable to further derivatization. For instance, chlorine displacement with hydrazine yields hydrazinyl-quinazolines active against Mycobacterium tuberculosis [6], while Pd-catalyzed cross-coupling at C4 enables access to biaryl derivatives with expanded target specificity [5]. These properties solidify 4-chloro-6-(propan-2-yl)quinazoline as a critical intermediate in the synthesis of next-generation therapeutics targeting kinase-dependent pathologies and antibiotic-resistant infections.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1